Ferrocene carbamate

Description

Historical Context and Evolution of Ferrocene (B1249389) Chemistry in Carbamate (B1207046) Synthesis

The field of organometallic chemistry was revolutionized by the discovery of ferrocene, Fe(C₅H₅)₂, in 1951. neliti.com Its unexpected "sandwich" structure, where an iron(II) ion is situated between two parallel cyclopentadienyl (B1206354) anions, led to a surge in research exploring its unique properties and reactivity. neliti.com The initial decades of ferrocene chemistry focused on understanding its aromatic character and developing methods for its functionalization, treating it much like a traditional aromatic organic compound. neliti.commagritek.com Early studies established foundational substitution reactions, laying the groundwork for more complex derivatives. neliti.com

The synthesis of ferrocene derivatives containing nitrogen functionalities, including amines and amides, became an area of significant interest. The anticancer potential of ferrocene compounds with amine or amide groups was first reported in the late 1970s, stimulating further research into related structures. biomedpharmajournal.orgresearchgate.net The evolution towards synthesizing ferrocene carbamates can be seen as a natural progression in the functionalization of the ferrocene scaffold. Carbamates are typically synthesized from isocyanates or via rearrangements of acyl azides (the Curtius rearrangement). The application of such established organic reactions to the ferrocene core demonstrates the maturity of the field. For instance, methyl N-ferrocenylcarbamate has been synthesized from ferrocenoyl azide (B81097) precursors. iucr.orgnih.govnih.gov More recently, synthetic procedures have been developed where the ferrocene nucleus is converted into carbamate precursors, which then serve as versatile intermediates for creating more complex molecules, such as thiazolidine-containing metal complexes. nih.gov This evolution from basic functionalization to the strategic use of ferrocene carbamates as synthetic building blocks highlights the increasing sophistication in the application of ferrocene chemistry.

Significance of the Ferrocene Moiety in Organic and Organometallic Chemistry

The ferrocene moiety possesses a unique combination of physical and chemical properties that make it a valuable component in both organic and organometallic chemistry. Its discovery and structural characterization are credited with initiating a rebirth of the field of organometallic chemistry. nih.gov

Key characteristics and their significance include:

Structure and Stability : Ferrocene's sandwich structure, with an iron atom bonded to two cyclopentadienyl (Cp) rings, results in an 18-electron configuration that accounts for its remarkable stability. wikipedia.org It is a stable compound in air, heat, and light, and is resistant to decomposition by water or strong bases, allowing it to be incorporated into a wide variety of molecular architectures under diverse reaction conditions. nih.govwikipedia.org

Aromaticity : The cyclopentadienyl rings in ferrocene exhibit aromatic properties, readily undergoing electrophilic substitution reactions. wikipedia.org This allows for the straightforward introduction of a wide range of functional groups onto the ferrocene core, enabling the synthesis of a vast library of derivatives with tailored properties. biomedpharmajournal.org

Redox Activity : Ferrocene exhibits a stable and reversible one-electron redox couple (Fe²⁺/Fe³⁺). nih.gov This electrochemical behavior is central to its application in various fields. The ferrocene/ferrocenium (B1229745) cation system can act as a redox mediator or an electron reservoir in catalytic processes and is the basis for its use in electrochemical sensors and redox-active materials. nih.govmdpi.comacs.org The redox potential can be finely tuned by adding electron-donating or electron-withdrawing substituents to the cyclopentadienyl rings. mdpi.commdpi.com

Versatility : The combination of high stability, tunable redox properties, and ease of functionalization makes ferrocene a versatile building block. biomedpharmajournal.org Ferrocene-based compounds have found applications as catalysts, sensors, electroactive materials, and components in advanced polymers and liquid crystals. biomedpharmajournal.orgnih.gov In medicinal chemistry, the incorporation of the ferrocene scaffold into bioactive molecules has been shown to enhance therapeutic activity. nih.gov

Overview of Academic Research Trajectories for Ferrocene Carbamates

Academic research on ferrocene carbamates has progressed along several distinct trajectories, focusing on their synthesis, fundamental properties, and application as intermediates and functional molecules.

One primary area of research has been the fundamental synthesis and structural characterization of these compounds. Detailed studies, including single-crystal X-ray diffraction, have been conducted to elucidate the precise molecular structure and solid-state packing of simple derivatives like methyl N-ferrocenylcarbamate. iucr.orgnih.govnih.gov These investigations provide crucial data on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, which are essential for understanding the compound's physical properties. iucr.orgnih.govnih.gov

A second significant research path involves the use of ferrocene carbamates as key synthetic intermediates. Researchers have demonstrated that the ferrocene nucleus can be converted to carbamate precursors to facilitate the synthesis of more elaborate molecular structures. nih.gov For example, these precursors have been used to develop ferrocenyl-functionalized metal complexes, which were subsequently studied for their role in biological systems. nih.gov This trajectory positions ferrocene carbamates as valuable building blocks in the modular construction of complex organometallic systems.

A third trajectory explores the development of functional materials incorporating the ferrocene carbamate structure. Research has been conducted on bifunctional probes that combine a ferrocene unit with a naphthyridine carbamate dimer. researchgate.net In such systems, the ferrocene acts as the redox-active component, while the carbamate linkage serves to connect it to another functional moiety. This line of research aims to create advanced materials where the electrochemical properties of ferrocene can be harnessed for applications in molecular sensing and electronics. researchgate.net

Detailed Research Findings

Synthesis and Structural Data of Ferrocene Carbamates

The synthesis of ferrocene carbamates can be achieved through established organic chemistry transformations applied to ferrocene-derived starting materials. One documented method involves the use of ferrocenoyl azide, which undergoes a Curtius rearrangement in the presence of an alcohol to yield the corresponding N-ferrocenylcarbamate. iucr.orgnih.gov

Detailed structural analysis provides insight into the molecular geometry of these compounds. The crystal structure of methyl N-ferrocenylcarbamate has been determined by X-ray diffraction, revealing key structural parameters. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | [Fe(C₅H₅)(C₇H₈NO₂)] |

| Formula Weight (Mᵣ) | 259.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 10.1224 (5) |

| b (Å) | 10.7849 (5) |

| c (Å) | 11.0445 (5) |

| α (°) | 76.156 (13) |

| β (°) | 73.960 (13) |

| γ (°) | 89.059 (14) |

| Volume (ų) | 1123.52 (9) |

| Z | 4 |

Data sourced from Rodríguez et al. (2015). nih.gov

The analysis shows that the asymmetric unit contains two independent molecules. nih.govnih.gov In each molecule, the cyclopentadienyl rings are nearly parallel and deviate slightly from a perfectly eclipsed conformation. nih.govnih.gov The ferrocenyl and methyl carbamate units are almost perpendicular to one another. nih.govnih.gov In the crystal lattice, molecules are linked into chains by N—H⋯O hydrogen bonds. iucr.orgnih.govnih.gov

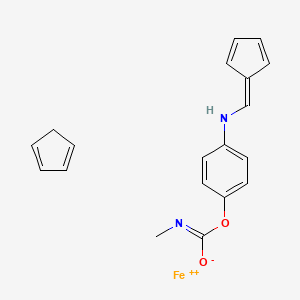

Structure

2D Structure

Properties

CAS No. |

74006-19-2 |

|---|---|

Molecular Formula |

C19H19FeN2O2+ |

Molecular Weight |

363.2 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-[4-(cyclopenta-2,4-dien-1-ylidenemethylamino)phenoxy]-N-methylmethanimidate;iron(2+) |

InChI |

InChI=1S/C14H14N2O2.C5H6.Fe/c1-15-14(17)18-13-8-6-12(7-9-13)16-10-11-4-2-3-5-11;1-2-4-5-3-1;/h2-10,16H,1H3,(H,15,17);1-4H,5H2;/q;;+2/p-1 |

InChI Key |

MLMKQZKMAXWPMM-UHFFFAOYSA-M |

SMILES |

CN=C([O-])OC1=CC=C(C=C1)NC=C2C=CC=C2.C1C=CC=C1.[Fe+2] |

Canonical SMILES |

CN=C([O-])OC1=CC=C(C=C1)NC=C2C=CC=C2.C1C=CC=C1.[Fe+2] |

Synonyms |

ferrocene carbamate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ferrocene Carbamates

Direct Carbamation Strategies for Ferrocene (B1249389) Functionalization

Direct functionalization of the ferrocene core with carbamate (B1207046) groups can be accomplished through reactions involving carbamating agents. Typically, ferrocene reacts with electrophilic carbamating species in the presence of a base. For instance, phenyl isocyanate or chlorosulfonyl isocyanate can be employed to directly introduce the carbamate moiety onto the ferrocene structure ontosight.ai. These reactions are generally followed by standard purification techniques, such as chromatography, to isolate the desired ferrocene carbamate products. The resulting compounds often display desirable properties like hydrolytic stability and redox activity, making them suitable for various applications ontosight.ai.

Synthesis via Curtius Rearrangement of Ferrocene Carboxylic Acid Derivatives

The Curtius rearrangement offers a robust pathway for the synthesis of ferrocene carbamates, particularly those bearing amino or ester functionalities. This method typically begins with a ferrocene carboxylic acid derivative, which is converted into an acyl azide (B81097). The acyl azide then undergoes thermal or photolytic rearrangement to form an isocyanate intermediate. This highly reactive isocyanate can subsequently be trapped by nucleophiles, such as alcohols, to yield carbamates rsc.orgrsc.orgnih.govorganic-chemistry.org.

A notable application of this strategy involves the synthesis of 1′-aminoferrocene-1-carboxylic acid derivatives. For example, ferrocene-1,1′-dicarboxylic acid derivatives can be transformed into acyl azides using reagents like diphenylphosphoryl azide (DPPA) or through a sequence involving ethyl chloroformate, triethylamine, and sodium azide rsc.orgrsc.orgsrce.hr. The subsequent Curtius rearrangement in the presence of various alcohols, such as tert-butanol (B103910), benzyl (B1604629) alcohol, or allyl alcohol, leads to the formation of the corresponding carbamate derivatives rsc.orgsrce.hr. For instance, the reaction of an appropriate ferrocene acyl azide with tert-butanol can yield tert-butyl carbamate derivatives in good yields, such as tert-butyl 1'-carboxy-1-ferrocenecarbamate srce.hr.

Table 1: Representative Synthesis of this compound Derivatives

| Method | Precursor(s) | Reagents/Catalyst | Conditions | Yield (%) | Product Example | Citation |

| Direct Carbamation | Ferrocene | Phenyl isocyanate or chlorosulfonyl isocyanate, base | Not specified | N.S. | This compound | ontosight.ai |

| Curtius Rearrangement | 1'-Azidocarbonylferrocene-1-carboxylic acid | tert-Butanol | Heating | 34 | tert-Butyl 1'-carboxy-1-ferrocenecarbamate | srce.hr |

| 1'-Azidocarbonylferrocene-1-carboxylic acid | Benzyl alcohol | Heating | 92 | Benzyl 1'-carboxy-1-ferrocenecarbamate | rsc.org | |

| Via Azide Intermediate (from Carboxylic Acid) | 1'-Methoxycarbonylferrocene-1-carboxylic acid | Ethyl chloroformate, triethylamine, sodium azide (to form azide), then tert-butanol | Azide formation at 0°C, then reflux with alcohol | 63 | tert-Butyl 1'-methoxycarbonylferrocene-1-carboxylate | srce.hr |

| Synthesis of Bis-Ferrocene Derivatives | Sodium 1-carbomethoxycyclopentadienide, FeCl2 | Not specified | Stirred for 24 hours at room temperature | 95 | 1,1′-Bis(carbomethoxy)-ferrocene | nih.gov |

| Asymmetric Synthesis (Chiral Ferrocene Scaffold) | Ferrocene thioamide, allyl carbonate | Co catalyst (e.g., CpxCo) | Not specified | Up to 81 | Planar chiral allylation products (precursors for further functionalization) | chinesechemsoc.orgchinesechemsoc.org |

*N.S. = Not Specified.

Derivatization of Aminoferrocene and its Conjugates with Carbamate Linkers

Aminoferrocene and its derivatives serve as valuable starting materials for the synthesis of ferrocene carbamates. The amino group can be readily functionalized with carbamoylating agents. For instance, reactions involving aminoferrocene precursors and reagents like ethyl chloroformate can be employed to construct carbamate linkages srce.hrresearchgate.net. The synthesis of this compound derivatives has also been explored in the context of developing agents for biological applications, such as potential antidotes for nerve agents like soman, where a this compound derivative demonstrated protective effects rsc.orgrsc.orgresearchgate.net. In these cases, carbamate linkers are utilized to conjugate the ferrocene moiety to other biologically active molecules or to functionalize the ferrocene core for specific interactions acs.org.

Palladium-Catalyzed C-C Bond Formation in this compound Precursors

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of ferrocene, enabling the construction of complex molecular architectures that can serve as precursors to ferrocene carbamates. Reactions such as the Suzuki-Miyaura coupling, involving the reaction of ferroceneboronic acids or esters with haloarenes, have been widely utilized to introduce aryl substituents onto the ferrocene scaffold irb.hrtorontomu.camdpi.com. Similarly, Sonogashira coupling is employed for the formation of ferrocene-alkyne bonds mdpi.comwhiterose.ac.uk. While these methods primarily focus on C-C bond formation, the resulting functionalized ferrocenes can be further elaborated through carbamate-forming reactions. Palladium catalysis also plays a role in the direct synthesis of carbamates from aryl halides and cyanates, a strategy that could potentially be adapted for ferrocene systems srce.hr.

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The development of chiral ferrocene derivatives is a significant area of research, particularly for their application as ligands in asymmetric catalysis. While direct synthesis of chiral ferrocene carbamates may not be as extensively documented, methodologies exist for creating chiral ferrocene scaffolds that could be subsequently functionalized with carbamate groups. Transition-metal-catalyzed C-H functionalization reactions, such as cobalt-catalyzed asymmetric allylation of ferrocene thioamides with allyl carbonates, have demonstrated the ability to generate planar chiral ferrocene derivatives with high enantioselectivity chinesechemsoc.orgchinesechemsoc.orgresearchgate.net. Furthermore, the asymmetric synthesis of trifluoromethyl cyclopropanes from vinyl carbamates and vinyl ferrocene using ruthenium catalysts highlights the potential for incorporating chirality into ferrocene-containing carbamate structures rsc.org.

Multi-Ferrocenyl Carbamate Systems: Synthetic Approaches

The synthesis of molecules containing multiple ferrocene units linked by carbamate groups or other bridging units is also an active area of research. Approaches to di- and poly-substituted ferrocenes, such as the synthesis of bis(carbomethoxy)-ferrocene from sodium 1-carbomethoxycyclopentadienide and FeCl2, provide foundational methods for constructing multi-ferrocenyl systems nih.gov. These strategies can be adapted to incorporate carbamate linkages, leading to complex structures with potentially unique electrochemical and material properties unibo.itmdpi.com.

The diverse synthetic routes available for ferrocene carbamates underscore their versatility and importance in modern synthetic chemistry, enabling access to a wide array of functional molecules for various scientific disciplines.

Structural Elucidation and Conformational Analysis of Ferrocene Carbamates

X-ray Crystallography for Solid-State Structural Determination

In a study of methyl N-ferrocenylcarbamate, the asymmetric unit was found to contain two independent molecules. researchgate.net These molecules consist of a ferrocenyl group and a nitrogen-bound methyl carbamate (B1207046), which are nearly perpendicular to each other, with dihedral angles of 87.74(9)° and 87.32(8)°. researchgate.net The cyclopentadienyl (B1206354) (Cp) rings in each molecule are slightly deviated from an eclipsed conformation and are almost parallel. researchgate.net

The crystal structure of Fe(C₅H₄CO₂CH₃)₂ reveals that the cyclopentadienyl rings are virtually in an eclipsed conformation. nih.gov The pendant carbamate groups are not positioned directly opposite each other. nih.gov The average iron-carbon bond distances in this compound are similar to those in unsubstituted ferrocene (B1249389). nih.gov

A cocrystallized complex of isopropyl N-[1'-(methoxy-carbon-yl)ferro-cen-yl]carbamate and ethyl N-[1'-(methoxy-carbon-yl)ferrocen-yl]carbamate showed that the molecules crystallize in layers. nih.goviucr.org Van der Waals forces govern the interactions within these layers, allowing the alkyl chains to interact and the ferrocene units to adopt a herringbone pattern. nih.goviucr.org

Table 1: Selected Crystallographic Data for Ferrocene Carbamate Derivatives

| Compound | Crystal System | Space Group | Key Conformational Features | Reference |

| Methyl N-ferrocenylcarbamate | Monoclinic | P2₁/c | Two independent molecules; ferrocenyl and carbamate units are nearly perpendicular; Cp rings are slightly eclipsed. | researchgate.net |

| Fe(C₅H₄CO₂CH₃)₂ | Monoclinic | P2₁/c | Cp rings are nearly eclipsed; pendant groups are not directly opposite. | nih.gov |

| Isopropyl/Ethyl N-[1'-(methoxy-carbon-yl)ferrocen-yl]carbamate | Monoclinic | P2₁/c | Cocrystallized layers; herringbone pattern of ferrocene units. | nih.goviucr.org |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for characterizing ferrocene carbamates, providing structural information in both solution and solid states, as well as confirming molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of ferrocene carbamates in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In many ferrocene derivatives, the protons on the cyclopentadienyl rings typically appear as distinct signals in the ¹H NMR spectrum. For instance, in methyl ferrocenecarboxylate, the protons of the unsubstituted Cp ring appear as a singlet, while the protons on the substituted ring show multiplets due to their different chemical environments. srce.hr For some this compound derivatives, the signals for the cyclopentadienyl protons can be observed as triplets. rsc.org

The chemical shifts in ¹³C NMR spectra are also characteristic. The carbon atoms of the carbamate group (C=O) and the ester group (COOCH₃) in derivatives of 1'-aminoferrocene-1-carboxylic acid show distinct resonances. srce.hr In ferrocene tethered boramidinate frustrated Lewis pairs that have captured CO₂, a characteristic ¹³C NMR signal for the carbamate appears around δ 150.3 ppm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. For ferrocene carbamates, key vibrational bands confirm the presence of the carbamate and ferrocenyl moieties.

A strong absorption band in the region of 1687-1717 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate and ester groups. srce.hr The N-H stretching vibration in ferrocene carbamates typically appears around 3420 cm⁻¹. srce.hr The presence of the ferrocene unit is often confirmed by characteristic bands in the fingerprint region of the spectrum. The absence of intramolecular hydrogen bonds in certain ferrocene imide derivatives has been confirmed by IR spectroscopy. nih.govirb.hr

Table 2: Characteristic IR and NMR Data for this compound Derivatives

| Technique | Functional Group/Proton | Characteristic Signal/Shift | Reference |

| ¹H NMR | Cyclopentadienyl (Cp) protons | ~4.0-5.0 ppm | srce.hrrsc.org |

| ¹³C NMR | Carbamate Carbonyl (N-C=O) | ~150-155 ppm | srce.hrrsc.org |

| IR | Carbonyl (C=O) stretch | ~1680-1720 cm⁻¹ | srce.hr |

| IR | N-H stretch | ~3420 cm⁻¹ | srce.hr |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly with techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), is crucial for determining the molecular weight of ferrocene carbamates and for analyzing their fragmentation pathways. nih.govacs.orgacs.org

Studies on this compound esters of various alcohols have shown common fragmentation pathways. nih.gov Three product ions are frequently observed at m/z 201, 227, and 245. nih.gov The relative abundances of these ions, when analyzed at different collision energies, provide a graphical signature that can be used to distinguish between different structural isomers of the parent alcohol. nih.gov For example, straight-chain primary alcohols can be readily distinguished from tertiary alcohols based on their fragmentation patterns. nih.gov

The derivatization of alcohols and phenols with ferrocenoyl azide (B81097) to form ferroceneoyl carbamates allows for their selective detection at very low concentrations using ES-MS/MS. acs.orgacs.org This method is noted for its speed, selectivity, and sensitivity. acs.orgacs.org

Conformational Dynamics and Isomerism of this compound Derivatives

The ferrocene unit, with its two cyclopentadienyl rings, can exhibit rotational freedom, leading to different conformations such as eclipsed and staggered forms. whiterose.ac.ukunimelb.edu.au The energy barrier for this rotation is relatively small, on the order of 4 kJ/mol. whiterose.ac.uk However, the introduction of substituents, such as carbamate groups, can influence the preferred conformation and introduce rotational barriers.

In some 1,1'-disubstituted ferrocenes, free rotation of the Cp rings is observed. scirp.org However, in other derivatives, particularly those with bulky or electrostatically interacting substituents, this rotation can be restricted. scirp.org For instance, in N-(2-pyrimidyl)carbamates, the barrier to rotation around the C(carbonyl)-N bond is unusually low, preventing the observation of separate rotamers by NMR at low temperatures. nih.gov This is attributed to the increased single-bond character of the C-N bond due to the electron-withdrawing nature of the pyrimidyl ring. nih.gov

Computational studies, often using Density Functional Theory (DFT), are employed to analyze the conformational preferences and rotational barriers in ferrocene derivatives. nih.govacs.org These studies can help to predict the most stable conformations, such as the cis-trans configuration suggested for a ferrocene imide derivative in solution. nih.govirb.hr

Supramolecular Assembly and Hydrogen Bonding in this compound Architectures

The ability of ferrocene carbamates to form ordered structures through non-covalent interactions is a key area of research. rsc.org Hydrogen bonding, in particular, plays a crucial role in directing the self-assembly of these molecules in the solid state. rsc.org

In the crystal structure of methyl N-ferrocenylcarbamate, molecules are linked by N—H⋯O hydrogen bonds, forming chains along the a-axis. researchgate.net Similarly, in cocrystallized isopropyl and ethyl N-[1'-(methoxycarbonyl)ferrocenyl]carbamate, every second layer is linked via N-H⋯O hydrogen bonding. nih.goviucr.org The formation of centrosymmetric dimers through N-H···O hydrogen bonds has also been observed in N-acetylferrocenecarboxamide. nih.govirb.hr

These hydrogen bonding networks can significantly influence the packing of the molecules in the crystal lattice and can lead to the formation of well-defined supramolecular architectures. rsc.orgni.ac.rs The oxidation of the ferrocene unit to the ferrocenium (B1229745) ion can enhance the hydrogen-bonding capability of an adjacent N-H group, further influencing the supramolecular assembly. ni.ac.rs

Electrochemical Properties and Redox Behavior of Ferrocene Carbamates

Cyclic Voltammetry and Linear Scan Voltammetry Studies

Cyclic voltammetry (CV) and linear scan voltammetry (LSV) are indispensable techniques for characterizing the electrochemical behavior of ferrocene (B1249389) carbamates. These methods allow for the determination of key parameters such as redox potentials, reversibility, electron transfer kinetics, and diffusion coefficients beilstein-journals.orgresearchgate.netnih.govosti.govtandfonline.comresearchgate.netresearchgate.net.

Studies on ferrocene derivatives, including those with electron-withdrawing substituents akin to carbamates, typically reveal a reversible one-electron oxidation from the ferrocene (Fe(II)) state to the ferrocenium (B1229745) (Fe(III)) state nih.govosti.govacs.org. An ideal reversible redox process in CV is characterized by a symmetrical peak shape, a peak separation (ΔEp) close to 59 mV at room temperature for a one-electron transfer, and peak currents that vary linearly with the square root of the scan rate osti.govresearchgate.net. Deviations from these ideal characteristics, such as broadened peaks, larger ΔEp values, or scan-rate-dependent peak potential shifts, can indicate slower electron transfer kinetics, coupled chemical reactions, or specific interactions with the electrode surface or the surrounding medium researchgate.netosti.gov. LSV, particularly when employed with rotating disk electrodes (RDE), provides additional information on diffusion coefficients and can help elucidate the nature of coupled chemical reactions researchgate.netresearchgate.netuctm.edu.

Ferrocene/Ferrocenium Redox Couple Analysis in Various Media

The ferrocene/ferrocenium (Fc/Fc+) redox couple is a well-established electrochemical standard, known for its reversible electron transfer and relatively stable potential across a range of organic solvents beilstein-journals.orgacs.orgrsc.orgrsc.orgmedwinpublishers.comlancs.ac.ukimist.maresearchgate.netmdpi.com. This stability has led to its recommendation by IUPAC as an internal reference redox system in non-aqueous media medwinpublishers.comimist.ma. However, the precise redox potential of ferrocene and its derivatives is not entirely solvent-independent, being influenced by solvation effects, specific solvent-ferrocene interactions, and the nature of the supporting electrolyte rsc.orgmedwinpublishers.comresearchgate.net.

Studies in various ionic liquids (ILs) have shown that while ferrocene can serve as a reference, its behavior can sometimes deviate from ideality, with reports of irreversibility or interference from solvent decomposition products in certain ILs researchgate.netrsc.orgrsc.orgresearchgate.net. The choice of solvent and electrolyte system is therefore critical for accurate electrochemical measurements and for maintaining the stability and reversibility of the Fc/Fc+ couple rsc.orgmdpi.com.

Influence of Carbamate (B1207046) Substitution on Redox Potentials

The electrochemical potential of the ferrocene/ferrocenium couple is highly sensitive to the electronic nature of substituents attached to the cyclopentadienyl (B1206354) (Cp) rings beilstein-journals.orgresearchgate.net. Electron-withdrawing groups (EWGs) generally increase the oxidation potential by destabilizing the neutral ferrocene (Fe(II)) state relative to the oxidized ferrocenium (Fe(III)) state. Conversely, electron-donating groups (EDGs) tend to decrease the oxidation potential beilstein-journals.orgresearchgate.net.

Carbamate groups (-NR-C(=O)-OR') are expected to exert an electron-withdrawing effect on the ferrocene core due to the presence of the electronegative oxygen atom and the carbonyl group. This electronic influence would likely lead to an increase in the oxidation potential of ferrocene carbamates compared to unsubstituted ferrocene. While direct electrochemical studies specifically on ferrocene carbamates are not extensively detailed in the provided literature snippets, research on ferrocene esters (which share similar electronic characteristics due to the carbonyl group and oxygen atom) provides strong evidence for this effect.

For instance, studies on ferrocenyl esters have demonstrated a significant shift in redox potentials with the introduction and increased number of ester substituents beilstein-journals.orgnih.gov. The methoxycarbonyl group (-COOCH3), a type of ester substituent, has been shown to increase the ferrocene/ferrocenium oxidation potential. The magnitude of this shift is dependent on the number and position of these substituents on the Cp rings beilstein-journals.orgresearchgate.net.

Computational and Theoretical Investigations of Ferrocene Carbamates

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ferrocene (B1249389) carbamates and related derivatives, DFT calculations are instrumental in understanding their geometry, electronic properties, and chemical reactivity.

DFT studies on ferrocene derivatives reveal that the eclipsed conformer is often more stable than the staggered conformer. sciensage.info Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. sciensage.infolongdom.org For instance, in a study of ferrocene and acetyl ferrocene, the HOMO-LUMO gaps were calculated to be 5.42 eV and 4.62 eV, respectively, for the eclipsed conformers. sciensage.info This highlights how substituents on the cyclopentadienyl (B1206354) rings can modulate the electronic properties.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides information about charge distribution, intramolecular bonding, and interactions between different parts of the molecule. sciensage.info Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, identify electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attacks, respectively. sciensage.info

In studies of more complex systems like ferrocene-decorated dithiocarbamate coordination polymers, DFT has been used to analyze the nature of intermolecular interactions, such as spodium bonding, providing interaction energies that explain the stability of the solid-state structures. rsc.org These theoretical approaches are directly applicable to understanding the electronic landscape of ferrocene carbamates, predicting their reactivity patterns, and explaining the influence of the carbamate (B1207046) functional group on the ferrocenyl moiety.

Catalytic Applications of Ferrocene Carbamate Derivatives

Ferrocene (B1249389) Carbamates as Ligands in Homogeneous Catalysis

Ferrocene-based ligands are highly valued in homogeneous catalysis due to the ferrocene moiety's inherent stability, redox activity, and capacity for planar chirality. When carbamate (B1207046) groups are incorporated into these ligands, they can further influence the electronic and steric environment around the catalytic metal center, leading to enhanced activity and selectivity. While direct examples of "ferrocene carbamate" ligands are still an evolving area, the broader class of ferrocene derivatives, sometimes featuring carbamate functionalities or used in conjunction with carbamate substrates, demonstrates significant utility.

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral ferrocene-based ligands has been pivotal in advancing asymmetric catalysis. These ligands, often featuring phosphine (B1218219) or amine functionalities appended to the ferrocene backbone, create chiral environments that guide metal catalysts to produce enantiomerically enriched products. While specific examples of ligands explicitly named "this compound" in this context are less prevalent in the reviewed literature, ferrocene derivatives with carbamate groups or related functionalities have been investigated. For instance, ferrocene-containing ligands have shown promise in asymmetric transformations, with Josiphos-type ligands, which can be synthesized from chiral ferrocene precursors, demonstrating good reactivity and selectivity in certain reactions nih.gov. The structural diversity achievable with ferrocene scaffolds allows for fine-tuning of these ligands for specific enantioselective reactions, such as the asymmetric hydroboration of enol carbamates, where ferrocene-containing ligands showed encouraging results compared to other ligand classes nih.gov.

Table 6.1.1: Examples of Ferrocene-Based Ligands in Asymmetric Catalysis

| Reaction Type | Ferrocene-Based Ligand Type | Metal Catalyst | Substrate Class | Typical Yield (%) | Typical ee (%) | Reference |

| Asymmetric Hydroboration | Ferrocene-containing | Rh | Enol carbamates | Moderate to High | High | nih.gov |

| Addition of alkylboranes to α,β-unsaturated ketones | Ferrocene-carbene ligands | Cu | α,β-unsaturated ketones | Not specified | High | mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Mizoroki)

Ferrocene derivatives, particularly those functionalized with phosphine groups like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are well-established ligands in various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck-Mizoroki couplings researchgate.netescholarship.orgtorontomu.camt.comresearchgate.net. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, crucial in the synthesis of pharmaceuticals and advanced materials. While the direct use of this compound as a ligand in these specific coupling reactions is not extensively detailed in the provided snippets, the broader utility of ferrocene-based ligands is significant. Furthermore, carbamate functionalities themselves have been explored as coupling partners in Suzuki-Miyaura reactions, utilizing nickel catalysts, indicating the relevance of carbamates in coupling methodologies nih.govnih.gov. Ferrocenium (B1229745) cations have also been employed in coupling reactions, facilitating single-electron transfer-induced tandem anion radical reactions mdpi.com.

Table 6.1.2: Ferrocene Ligands in Cross-Coupling Reactions

| Reaction Type | Ferrocene Ligand Example | Coupling Partners | Metal Catalyst | Typical Yield (%) | Conditions | Reference |

| Suzuki-Miyaura | dppf | Aryl halides, Aryl boronic acids | Pd | High | Standard conditions | researchgate.nettorontomu.ca |

| Heck-Mizoroki | Ferrocene-based | Aryl/vinyl halides, Alkenes | Pd | High | Standard conditions | mt.com |

| Negishi | Ferrocene-based | Aryl halides, Organozinc compounds | Pd | High | Standard conditions | torontomu.ca |

| Suzuki-Miyaura | Not specified | Aryl O-carbamates, Aryl boronic acids | Ni | Good to Excellent | NiCl₂(PCy₃)₂, K₃PO₄, Toluene, Heat | nih.govnih.gov |

Role in Polymerization Reactions

Ferrocene derivatives play a multifaceted role in polymerization processes, acting as initiators, catalysts, or components of redox-switchable catalytic systems. Their ability to participate in electron transfer and to stabilize reactive intermediates makes them valuable in controlling polymerization kinetics and polymer architecture.

Radical Polymerization Initiators

Ferrocene itself can act as a cocatalyst in radical polymerization, assisting in the reduction of metal species back to their active state, thereby maintaining the radical formation process mdpi.com. Some ferrocene derivatives have also been investigated as photoinitiators for polymerization reactions. For instance, ferrocene and 1,1'-dibenzoylferrocene have been shown to initiate anionic photopolymerization of alkyl 2-cyanoacrylates researchgate.net. In this context, light irradiation leads to the one-electron oxidation of ferrocene to the ferrocenium cation, which in turn reduces the monomer to its radical anion, initiating polymerization researchgate.net.

Redox-Switchable Catalysis in Polymer Synthesis

The reversible redox couple of ferrocene/ferrocenium cation is central to its application in redox-switchable catalysis, particularly in polymer synthesis. This property allows for the on/off switching of catalytic activity, enabling the synthesis of block copolymers by controlling which monomer is polymerized based on the oxidation state of the ferrocene moiety. For example, a ferrocene-based catalyst was shown to be active for lactone polymerization in its neutral form but inactive when oxidized. Upon oxidation, it became active for epoxides, allowing for the formation of block copolymers by switching between the neutral and oxidized states of the ferrocene catalyst whiterose.ac.uk. Similarly, ferrocene-based ligands have been used to achieve in situ redox modification of metal catalysts for switchable transformations, including polymerization escholarship.orgresearchgate.net.

Table 6.2.2: Redox-Switchable Polymerization with Ferrocene Derivatives

| Monomer Class | Ferrocene Derivative Role | Catalyst System / Ligand | Switching Mechanism | Polymer Type Produced | Reference |

| Lactones, Epoxides | Redox Switch | Ferrocene-based catalyst | Oxidation/Reduction | Block Copolymers | whiterose.ac.uk |

| Olefins | Ligand | Ferrocene-based ligands | Redox control | Not specified | escholarship.org |

| Cyclic Carbonates | Ligand | Ferrocene-based ligands | Redox control | Biodegradable polymers | escholarship.org |

Oxidation and Reduction Catalysis

Ferrocene and its oxidized form, the ferrocenium cation, are effective mediators in oxidation and reduction catalysis. Ferrocenium cations can act as mild, one-electron oxidants. In catalytic cycles, the ferrocenium ion is often regenerated by a stoichiometric oxidant after it has oxidized a substrate molecule, enabling catalytic turnover mdpi.comresearchgate.netresearchgate.net. For example, ferrocene-silicotungstate has been utilized as a heterogeneous photocatalyst to induce Fenton-type chemistry, degrading organic pollutants like 4-chlorophenol (B41353) through hydroxyl radical generation mdpi.com. Ferrocene derivatives have also been employed in the catalytic oxidation of alkanes and benzylic amines to imines researchgate.net.

Table 6.3: Ferrocene Derivatives in Oxidation/Reduction Catalysis

| Reaction Type | Ferrocene Species/Derivative | Substrate Class | Oxidant/Mediator | Typical Yield (%) | Conditions | Reference |

| Fenton-type Oxidation | Ferrocene-silicotungstate | 4-chlorophenol | H₂O₂ | High | Heterogeneous photocatalysis | mdpi.com |

| Oxidation of Alkanes | Ferrocene-based catalyst | Alkanes | Not specified | Not specified | Not specified | researchgate.net |

| Oxidation of Benzylic Amines | Ferrocene-based catalyst | Benzylic amines | Not specified | High | Not specified | researchgate.net |

| Electrocatalytic Oxidation | Ferrocene (Fc) | Various organic substrates | Electrochemical | High | Mediates SET steps | researchgate.net |

Compound List:

Ferrocene (Fc)

Ferrocenium cation (Fc⁺)

Decamethylferrocene (FeCp*)

Acetyl ferrocene (AcFc)

1,1'-bis(diphenylphosphino)ferrocene (dppf)

Josiphos-type ligands

Ferrocelane

(thiolfan)Zr(NEt₂)₂ (where thiolfan = 1,1'-bis(2,4-di-tert-butyl-6-thiophenoxy)ferrocene)

[Fc][BArF] (where Fc = ferrocene, BArF = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

Cobaltocene (CoCp₂)

[Cp₂Fe]PF₆

Biological and Bio Organometallic Research of Ferrocene Carbamates

Cholinesterase Enzyme Inhibition Mechanisms

Ferrocene (B1249389) carbamates have been investigated as inhibitors of cholinesterase enzymes, which are crucial for the proper functioning of the nervous system. The inhibition of these enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. ni.ac.rsresearchgate.net Carbamates, in general, act as inhibitors by carbamylating a serine residue in the active site of the enzyme, a process that is reversible. msdvetmanual.comresearchgate.net This is in contrast to organophosphates, which cause irreversible inhibition. msdvetmanual.com The mechanism of action for carbamates involves the formation of a carbamylated enzyme that is more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine, thus leading to a temporary inactivation of the enzyme. researchgate.netmdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

Numerous ferrocene-containing compounds have been synthesized and evaluated for their ability to inhibit AChE and BChE. ni.ac.rsresearchgate.net To date, around 100 structurally varied ferrocene derivatives have been studied, with some showing promising inhibitory activity in the low micromolar to submicromolar range. ni.ac.rsresearchgate.netresearchgate.net

One of the first studies on ferrocene-based carbamates reported the synthesis of eight novel methylcarbamates derived from ferrocenylketoximes and aldoximes. These compounds exhibited anticholinesterase activity with I50 values in the range of 10⁻⁴ to 10⁻⁶ M. nih.gov A notable example is a ferrocene carbamate (B1207046) that demonstrated strong and reversible in vivo inhibition of AChE in mice, leading to a 30% decrease in enzyme activity without toxic effects. ni.ac.rs This effect was attributed to the high lipophilicity conferred by the ferrocene moiety, which likely facilitates its entry into the brain. ni.ac.rsresearchgate.net

In some studies, ferrocenyl amides showed slightly better inhibitory effects on BChE, while their phenyl analogs were more effective against AChE. ni.ac.rs The development of hybrid molecules, combining ferrocene with known cholinesterase inhibitors, has been a successful strategy to enhance inhibitory potency. ni.ac.rsresearchgate.net For example, ferrocenyl tacrine-chalcone hybrids have been synthesized and evaluated for their anti-AChE activity. ni.ac.rs

Interactive Table: Cholinesterase Inhibition by Ferrocene Derivatives

| Compound Type | Target Enzyme(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Ferrocenylketoxime & Aldoxime Methylcarbamates | Acetylcholinesterase | I50 values of 10⁻⁴ to 10⁻⁶ M | nih.gov |

| Ferrocene Carbamate | Acetylcholinesterase | 30% in vivo inhibition in mice | ni.ac.rs |

| Ferrocenyl Amides | Butyrylcholinesterase | Moderate inhibitory effects | ni.ac.rs |

Structure-Activity Relationships in Enzyme Binding

The structure of ferrocene carbamates plays a crucial role in their binding affinity and inhibitory activity towards cholinesterases. The lipophilicity, a key property for insecticidal carbamates, is significantly influenced by the ferrocene group. nih.gov This property, along with structural complementarity to the enzyme's active site, is essential for potent inhibition. nih.gov

The nature of the substituents on the ferrocene core and the carbamate nitrogen influences the inhibitory potency and selectivity. For instance, N-methyl carbamates tend to show minimal enzyme subtype selectivity, whereas N-ethyl carbamates have a moderate preference for BChE. nih.gov Furthermore, N-2'-methylphenylcarbamates exhibit high AChE selectivity, while N-4'-isopropylphenylcarbamates show a strong preference for BChE. nih.gov

Docking studies have revealed that hydrogen bonding between the inhibitor and the active site of the enzyme is critical for inhibitory activity. ni.ac.rs For example, the superior effectiveness of a para-substituted derivative compared to its ortho-isomer was attributed to the formation of more hydrogen bonds. ni.ac.rs The hydrophobic interactions provided by the ferrocene moiety are also vital for the binding affinity of these inhibitors. ni.ac.rs Minor structural changes in the ferrocene structure are unlikely to cause significant alterations in the IC50 values for BChE, suggesting a degree of promiscuity in binding. ni.ac.rs

Antiproliferative and Anticancer Activity in Cell Lines (in vitro studies)

Ferrocene and its derivatives have garnered significant interest for their potential as anticancer agents. researchgate.net The incorporation of a ferrocene unit into the structure of known drugs, such as tamoxifen (B1202) to create ferrocifen, has led to compounds with a broader spectrum of anticancer activity. mdpi.comnih.gov Ferrocene's unique properties, including its stability, low toxicity, and ability to be easily modified, make it an attractive scaffold for the development of novel anticancer drugs. researchgate.netresearchgate.net

Investigation of Molecular Targets and Pathways

The anticancer activity of ferrocene carbamates and other ferrocene derivatives is believed to stem from multiple mechanisms. One key pathway involves the generation of reactive oxygen species (ROS). mdpi.comsemanticscholar.orgrsc.org The ferrocene moiety can induce ROS overproduction, leading to oxidative stress and triggering apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov

Studies have shown that ferrocene compounds can induce the intrinsic apoptotic pathway. mdpi.comnih.gov This is characterized by changes in the mitochondrial membrane potential. nih.gov Furthermore, transferrin receptors, which are often overexpressed on cancer cells, have been identified as key mediators for the cellular uptake of ferrocenes. nih.gov The extent of this uptake often correlates with the anticancer activity of the compound. nih.gov

Some ferrocene-containing compounds have been shown to inhibit specific enzymes crucial for cancer cell survival, such as topoisomerases and tubulin polymerization. unipi.it For instance, certain ferrocene-linked gold(I) N-heterocyclic carbene (NHC) complexes have demonstrated a synergistic effect in inhibiting lung cancer cell proliferation, which was associated with increased ROS elevation. unipi.it More recently, ferrocene-appended inhibitors of glutathione (B108866) peroxidase 4 (GPX4) have been designed to induce ferroptosis, a specific form of iron-dependent cell death, in cancer cells. semanticscholar.orgrsc.org

Design Principles for this compound Hybrid Anticancer Agents

A prominent strategy in the design of new anticancer agents is the creation of hybrid molecules that combine the ferrocene scaffold with other pharmacophores. nih.govmdpi.com This approach aims to develop compounds with multiple biological activities and potentially overcome drug resistance. mdpi.comnih.gov

The selection of the linker between the ferrocene unit and the other bioactive molecule is critical for the resulting hybrid's pharmacokinetic properties. mdpi.com For example, ferrocene-pyrimidine hybrids have shown promising anticancer activity. researchgate.net The rationale is that pyrimidines are integral components of many antiviral and anticancer drugs. researchgate.net

Another design principle involves the bioisosteric replacement of a phenyl group in a known anticancer drug with a ferrocene moiety. ni.ac.rs This was the strategy used to develop ferrocifen from tamoxifen. ni.ac.rs This modification can lead to significant changes in the compound's properties, such as lipophilicity and biological activity. nih.gov

The hybridization of ferrocene with compounds like SAHA (suberoylanilide hydroxamic acid), a known histone deacetylase (HDAC) inhibitor, has resulted in hybrids with enhanced cytotoxicity against certain cancer cell lines. mdpi.com For example, the FcTAM-SAHA hybrid was more cytotoxic against MDA-MB-231 breast cancer cells than either ferrocifen or SAHA alone. mdpi.com

Interactive Table: Anticancer Activity of Ferrocene Hybrids

| Hybrid Compound | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Ferrocifen (Ferrocene-Tamoxifen) | Breast Cancer (MCF-7, MDA-MB-231) | High cytotoxic activity | researchgate.net |

| Ferrocene-Harmine Hybrid | MCF-7, HCT116 | Significant and selective antiproliferative activity | mdpi.com |

| Ferrocene-Pyrimidine Hybrid | Various | Promising anticancer activity | researchgate.net |

| FcTAM-SAHA Hybrid | MDA-MB-231, MCF-7 | Enhanced cytotoxicity compared to parent compounds | mdpi.com |

Antimicrobial Activity against Pathogens (in vitro and animal model studies)

Ferrocene derivatives have demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. researchgate.netnih.gov The incorporation of ferrocene into various molecular scaffolds can enhance their antimicrobial potential. researchgate.netplos.org

In vitro studies have shown that some ferrocene derivatives are more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.netnih.gov For instance, certain ferrocene-based N-acetyl-L-cysteine-S-conjugates (Fc-NAH) exhibited significant activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net The nitro-substituted derivatives in this series were found to be the most active. researchgate.net

The conjugation of ferrocene to peptides has also been explored as a strategy to develop new antimicrobial agents. plos.org For example, coupling ferrocene to the N-terminus of the RP1 peptide (Fc-RP1) significantly improved its activity against several bacterial strains. Fc-RP1 was four times more active against Streptococcus agalactiae than the parent peptide. plos.org It also showed enhanced activity against Enterococcus faecalis, Escherichia coli, and S. aureus. plos.org The enhanced activity is thought to be due to increased permeabilization of the bacterial membrane. plos.org

A ferrocene-substituted carborane derivative (Fc(2)SBCp(1)) has shown promising results against multidrug-resistant (MDR) pathogens, including S. aureus and Pseudomonas aeruginosa, both in vitro and in vivo. nih.gov This compound exhibited bactericidal effects and could prevent biofilm formation. nih.gov Importantly, in vivo studies in mice demonstrated its effectiveness in treating bacteremia and interstitial pneumonia caused by these MDR bacteria. nih.gov

Interactive Table: Antimicrobial Activity of Ferrocene Derivatives

| Compound | Pathogen(s) | Study Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ferrocene-NAH derivatives | B. subtilis, S. aureus | In vitro | Nitro-substituted derivatives were most active. | researchgate.net |

| Fc-RP1 (Ferrocene-peptide conjugate) | S. agalactiae, E. faecalis, E. coli, S. aureus | In vitro | Fc-RP1 was significantly more active than the parent peptide. | plos.org |

| Fc(2)SBCp(1) (Ferrocene-carborane) | S. aureus (MDR), P. aeruginosa (MDR) | In vitro & In vivo (mice) | Bactericidal effect, biofilm prevention, effective in treating bacteremia and pneumonia. | nih.gov |

Bactericidal and Bacteriostatic Effects

Ferrocene carbamates and related ferrocene derivatives have demonstrated significant potential as antibacterial agents, exhibiting both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects. The nature of this activity often depends on the concentration of the compound and the specific bacterial strain being targeted.

Research on ferrocene-substituted carborane derivatives, for instance, has shown that their antimicrobial activity can shift from bacteriostatic to bactericidal as the concentration of the compound increases. nih.govresearchgate.net This dose-dependent characteristic is a crucial finding in the development of new antimicrobial drugs. researchgate.net These compounds have shown effectiveness against both multidrug-resistant (MDR) Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Pseudomonas aeruginosa. nih.govresearchgate.net

Studies on ferrocenyl aurones have also highlighted the critical role of the ferrocene group in antibacterial activity. While the organic aurone (B1235358) counterparts showed no growth inhibition, several ferrocenyl versions demonstrated inhibitory effects against both antibiotic-sensitive (E. coli ATCC 25922, S. aureus ATCC 25923) and antibiotic-resistant (S. aureus SA-1199B, S. epidermidis IPF896) strains, with some exhibiting a clear bactericidal effect. researchgate.net Similarly, functionalized ferrocenecarboxylates have shown selective antibacterial action, particularly against Bacillus subtilis and Micrococcus luteus. nih.gov

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected ferrocene compounds against various bacterial strains, illustrating their antibacterial efficacy.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Keto ferrocene butanoic acid hybrids | E. coli | 15.625 | mdpi.com |

| Methyl ferrocenol scaffold hybrids | Various strains | 7.8125 | mdpi.com |

| Ferrocene-carborane derivative (FcSB1) | S. aureus ATCC 25923 | 12.5 | researchgate.net |

| Ferrocene-carborane derivative (FcSB2) | S. aureus ATCC 25923 | 25 | researchgate.net |

| Ferrocene-carborane derivative (FcSBCO) | S. aureus ATCC 25923 | 50 | researchgate.net |

| Ferrocenyl aurones | Various strains | 2 - 32 mg/L | researchgate.net |

| 4-chlorophenyl ferrocenecarboxylate | M. luteus | 10.16 µM | nih.gov |

| 4-bromophenyl ferrocenecarboxylate | M. luteus | 9.0 µM | nih.gov |

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.net Ferrocene-containing compounds have emerged as promising agents for combating biofilm-associated infections. mdpi.com

A notable example is the ferrocene-substituted carborane ruthenium(II)-arene complex (FcRuSB), which has been shown to inhibit the formation of biofilms by both S. aureus and P. aeruginosa. researchgate.netsciengine.com This inhibition occurs at sub-MIC concentrations, meaning it can prevent biofilm formation at levels lower than those required to kill the planktonic (free-floating) bacteria. nih.govsciengine.com The inhibitory effect appears to be dose-related. researchgate.net

The mechanism behind this antibiofilm activity is linked to the compound's ability to interfere with bacterial adhesion, a critical first step in biofilm development. FcRuSB has been observed to decrease the expression of extracellular matrix proteins (EMP) in both S. aureus and P. aeruginosa. researchgate.netsciengine.com These proteins are crucial for the adhesion of bacteria to surfaces and to each other, and their reduction leads to a diminished ability of the bacteria to form robust biofilms. sciengine.com This, in turn, can reverse the biofilm-associated resistance and make the bacteria more susceptible to conventional antibiotics. researchgate.net Confocal laser scanning microscopy and scanning electron microscopy have visually confirmed that treatment with these ferrocene derivatives results in significantly reduced biofilm structures. sciengine.com

| Compound | Bacterial Strain | Effect | Mechanism | Reference |

| Ferrocene-substituted carborane derivative | S. aureus, P. aeruginosa | Prevents biofilm formation at sub-MIC concentrations | Not specified | nih.gov |

| Ferrocene-substituted carborane ruthenium(II)-arene complex (FcRuSB) | S. aureus, P. aeruginosa | Significantly inhibits biofilm formation | Reduces expression of extracellular matrix proteins (EMP), leading to decreased adherence | researchgate.netsciengine.com |

| Quaternary ammonium (B1175870) peptidomimetics | P. aeruginosa | Effective against biofilms | Impairment of biofilm virulence, antibiotic sensitization | mdpi.com |

Interaction with Biomolecules and Biological Pathways (e.g., bacterial metabolic pathways)

The biological activity of ferrocene carbamates is rooted in their interactions with essential biomolecules and their ability to interfere with critical biological pathways. The unique "sandwich" structure and redox properties of the ferrocene moiety allow these compounds to engage with biological systems in ways that purely organic molecules cannot. mdpi.comnih.gov

One key area of application is in the study of bacterial metabolic pathways. mdpi.comnih.gov Ferrocene-based compounds can act as electrochemical probes. For example, ferrocene-carborane derivatives have been shown to be absorbed by bacterial cells, a process that can be monitored using electrochemical techniques like differential pulse voltammetry (DPV). researchgate.net This uptake is a crucial step for the compound to exert its bactericidal effect. researchgate.net Redox-active ferrocene-based conjugated oligoelectrolytes have been designed to mimic membrane-spanning proteins, catalytically coupling to bacterial respiratory transmembrane electron transport and amplifying biocurrent production in electrogenic bacteria like Shewanella oneidensis. researchgate.net This demonstrates a direct interaction with and modulation of a fundamental bacterial metabolic process.

The degradation pathways of carbamates in microbes are also well-studied. Bacteria have evolved specific enzymatic pathways to hydrolyze the carbamate ester or amide linkage. nih.govresearchgate.net While this research often focuses on carbamate pesticides, the principles of microbial metabolism are relevant. The breakdown typically yields alcohol or phenol (B47542) derivatives and methylamine, which are then funneled into central metabolic pathways. nih.gov The introduction of a ferrocene group into a carbamate structure creates a hybrid molecule whose metabolic fate and interaction with these pathways are of significant interest for designing novel antimicrobials.

Furthermore, ferrocene compounds can interact with other vital biomolecules. The ferrocenium (B1229745) cation, formed upon oxidation, is known to generate reactive oxygen species (ROS), which can damage DNA and other macromolecules, leading to cytotoxicity. researchgate.net The ability to conjugate ferrocene units to peptides and amino acids also allows for targeted interactions with proteins and enzymes. nih.gov For instance, a ferrocene-carbamate was found to inhibit brain acetylcholinesterase, indicating it can cross biological membranes and interact with specific enzyme targets. oup.com

Ferrocene Carbamates as Bioisosteres in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. researchgate.net The ferrocene unit has been successfully employed as a bioisostere for phenyl or other aryl groups. ni.ac.rsrsc.org This substitution can lead to significant changes in physicochemical properties like lipophilicity, conformation, and redox potential, which can in turn enhance biological activity and alter the mechanism of action. mdpi.comrsc.org

The replacement of a phenyl ring with the three-dimensional, organometallic ferrocene scaffold has led to the development of highly successful drugs like ferrocifen (a ferrocene analog of tamoxifen) and ferroquine (B607439) (a ferrocene analog of chloroquine). ni.ac.rsrsc.org This strategy leverages the unique properties of ferrocene, including its stability, low toxicity, and reversible redox behavior. mdpi.comrsc.org

The carbamate group itself is also frequently used as a bioisostere, typically as a more stable surrogate for a peptide (amide) bond in peptidomimetics. nih.gov Carbamates offer good chemical and proteolytic stability and can modulate interactions with target enzymes or receptors. nih.gov

Therefore, a this compound combines two powerful bioisosteric replacements:

Ferrocene as a 3D aromatic system replacing a flat aryl group. ni.ac.rs

Carbamate as a stable linker or peptide bond mimic. nih.gov

This dual-bioisostere approach is a promising strategy in drug design. For example, in the development of cholinesterase inhibitors, researchers synthesized novel ferrocenyl methyl carbamates by replacing an aryl group in known inhibitors with a ferrocene unit to study the impact of the 3D structure on activity. ni.ac.rs Similarly, ferrocene analogues of fatty acid amide hydrolase (FAAH) inhibitors, where a ferrocenyl group replaced other bulky substituents, have been synthesized and tested for their effects on cannabinoid receptors, demonstrating the utility of ferrocene as a bioisosteric scaffold. soton.ac.uk The steric bulk of the ferrocene group can influence binding to protein targets, a factor that must be considered in the design of such bioisosteres. researchgate.netsoton.ac.uk

Conjugation with Peptides and Amino Acids for Bioactive Constructs

The conjugation of ferrocene moieties to amino acids and peptides is a highly active area of bioorganometallic research, aiming to create novel bioactive structures with defined conformations and biological functions. nih.govmdpi.comnih.govfresnostate.edu The ferrocene scaffold, particularly when substituted at the 1 and 1,1'-positions, acts as a template or turn-inducer, forcing the attached peptide chains into specific secondary structures like β-turns and β-sheet-like conformations. rsc.orgmdpi.comnih.gov

Different ferrocene-based scaffolds can be used for these conjugations:

Ferrocene-1,1'-dicarboxylic acid (Fcd): Forms 10-membered intramolecularly hydrogen-bonded rings. rsc.orgmdpi.com

1'-Amino-ferrocene-1-carboxylic acid (Fca): Forms 12-membered hydrogen-bonded rings. rsc.orgmdpi.comnih.gov

Ferrocene-1,1'-diamine (Fcda): Forms 14-membered hydrogen-bonded rings, which can mimic the structure of an antiparallel β-sheet. rsc.orgnih.gov

The carbamate linkage is integral to this field, often formed during the synthesis of these conjugates. For example, the Curtius rearrangement can be used to convert ferrocene carboxylic acids into carbamates, which are then further elaborated into peptide conjugates. mdpi.com The resulting ferrocene-peptide conjugates often exhibit enhanced proteolytic stability compared to their purely peptidic counterparts, which is a significant advantage for developing peptidomimetic drugs. mdpi.com

The biological potential of these constructs is often more dependent on their lipophilicity than on the specific turn structure induced. mdpi.com However, the defined conformation is crucial for interacting with biological targets. These conjugates have been investigated for a range of biological activities, including anticancer and antioxidant properties. mdpi.comnih.govacs.org The antioxidant activity is directly influenced by the ferrocene moiety, whose redox potential can be tuned by the nature of its connection (e.g., amide vs. amine linkage) to the amino acid. mdpi.com

The chirality of the attached amino acids and the nature of the peptide sequence work in concert with the ferrocene template to determine the final hydrogen-bonding pattern and helical arrangement of the ferrocene core, which can be studied using techniques like Circular Dichroism (CD) spectroscopy. mdpi.commdpi.comnih.gov

Advanced Materials and Sensing Applications Utilizing Ferrocene Carbamate Scaffolds

Building Blocks for Metallocene-Based Polymers and Nanoparticles

The incorporation of ferrocene (B1249389) units into polymeric structures has garnered significant attention due to the resulting materials' unique electronic, redox, and physical properties. cmu.edu Ferrocene carbamates serve as versatile building blocks for the synthesis of these metallocene-based polymers and nanoparticles. The carbamate (B1207046) linkage provides a stable and synthetically accessible route to either append ferrocene units as side-chains to a polymer backbone or to integrate them directly into the main chain. cmu.edu

Two primary architectures for ferrocene-containing polymers exist: main-chain polymers, where ferrocene units are part of the polymer backbone, and side-chain polymers, where the ferrocene moiety is attached to the polymer backbone. cmu.edu Ferrocene carbamate derivatives can be designed as monomers for polymerization, leading to polymers with tunable properties based on the nature of the organic spacers and the substitution pattern on the ferrocene core.

In the realm of nanotechnology, ferrocene and its derivatives, including carbamates, are utilized as precursors for the synthesis of carbon-encapsulated iron carbide nanoparticles. researchgate.net Through processes like high-pressure and high-temperature treatments, ferrocene compounds decompose to form these core-shell nanoparticles, which exhibit interesting magnetic and structural properties. researchgate.net The size and phase composition of these nanoparticles can be controlled by adjusting the reaction conditions. researchgate.net

| Polymer Architecture | Description | Synthetic Approach Utilizing Ferrocene Derivatives | Potential Applications |

|---|---|---|---|

| Main-Chain Polymers | Ferrocene units are incorporated into the polymer backbone with a 1,1'-substitution pattern. cmu.edu | Polycondensation of difunctional ferrocene monomers. | Redox-active materials, sensors, charge-transport layers. |

| Side-Chain Polymers | Ferrocene moieties are appended to the polymer backbone. cmu.edu | Polymerization of vinyl ferrocene or post-polymerization modification. cmu.edu | Electrochemical sensors, modified electrodes, stimuli-responsive materials. |

Electrochemical Biosensors and Devices

The reversible redox behavior of the ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple makes ferrocene derivatives, including ferrocene carbamates, excellent candidates for use in electrochemical biosensors. nih.govresearchgate.net In these devices, ferrocene acts as a redox mediator, facilitating electron transfer between an enzyme and the electrode surface. mdpi.com This property is crucial for the accurate detection of various biomolecules such as glucose, dopamine, and glutamate (B1630785). nih.govmdpi.com

The fundamental principle of these biosensors involves the enzymatic reaction with a target analyte, which leads to a change in the oxidation state of the ferrocene mediator. This change generates a measurable electrical signal that is proportional to the concentration of the analyte. Ferrocene carbamates can be designed to covalently attach to enzymes or electrode surfaces, ensuring the stability and reusability of the biosensor.

For instance, a glutamate biosensor can be constructed by immobilizing glutamate oxidase on an electrode modified with a ferrocene derivative. The enzymatic oxidation of glutamate is coupled with the reduction of the ferrocenium ion, allowing for the amperometric detection of glutamate. The sensitivity and selectivity of such biosensors can be tuned by modifying the structure of the this compound linker.

| Characteristic | Description | Significance in Biosensing |

|---|---|---|

| Reversible Redox Behavior | The ability of the iron center in ferrocene to reversibly switch between Fe(II) and Fe(III) oxidation states. nih.gov | Enables efficient electron mediation and signal generation. mdpi.com |

| Facile Functionalization | The cyclopentadienyl (B1206354) rings of ferrocene can be easily modified with various functional groups, including carbamates. nih.gov | Allows for covalent attachment to enzymes and electrode surfaces, enhancing sensor stability. |

| Tunable Redox Potential | The redox potential of ferrocene can be altered by introducing electron-donating or electron-withdrawing substituents. | Permits the design of sensors for specific analytes and operating conditions. |

Electrochromic Materials and Redox-Responsive Systems

Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. Ferrocene-based compounds, including those with carbamate linkages, are promising candidates for electrochromic applications due to the distinct color difference between the neutral ferrocene (typically yellow-orange) and the oxidized ferrocenium cation (typically blue-green).

Redox-active ionic liquids (RAILs) incorporating ferrocene moieties have been developed for use in electrochromic devices. nih.gov These materials can function as both the electrochromic component and the charge-compensating material, simplifying device architecture. nih.gov The reversible oxidation and reduction of the ferrocene unit leads to a change in the material's absorption spectrum, resulting in the electrochromic effect.

Furthermore, the redox-responsive nature of ferrocene has been harnessed to create "smart" materials that respond to chemical or electrical stimuli. researchgate.net Ferrocene-containing polymers can undergo changes in solubility, conformation, or self-assembly behavior upon oxidation or reduction of the ferrocene units. researchgate.net For example, the oxidation of ferrocene to the more polar ferrocenium cation can trigger the disassembly of micelles or the release of an encapsulated cargo, making these systems attractive for controlled drug delivery applications. researchgate.net

| System Type | Operating Principle | Key Features | Potential Applications |

|---|---|---|---|

| Electrochromic Devices | Reversible color change upon electrochemical oxidation/reduction of the ferrocene moiety. nih.gov | High color contrast, good stability. nih.gov | Smart windows, displays, electronic paper. |

| Redox-Responsive Polymers | Changes in polymer properties (e.g., solubility, self-assembly) triggered by the ferrocene/ferrocenium redox couple. researchgate.net | Stimuli-responsive behavior, controlled release capabilities. researchgate.net | Drug delivery systems, sensors, smart gels. |

Applications in Molecular Computing Devices

The concept of molecular computing aims to utilize individual molecules or small ensembles of molecules to perform computational tasks. The unique electronic and structural properties of ferrocene make it a compelling component for the design of molecular logic gates. mdpi.com A molecular logic gate is a molecule that performs a logical operation on one or more inputs to produce a single logical output.

In ferrocene-based molecular logic gates, the input signals can be chemical, electrochemical, or optical, and the output is often a change in an optical or electrochemical property. researchgate.net The redox state of the ferrocene unit can be used to represent a binary state (0 or 1). For example, a molecule containing a ferrocene unit and a fluorophore can be designed such that the fluorescence is "quenched" (OFF state) when the ferrocene is in its reduced state and "switched on" (ON state) upon oxidation to the ferrocenium ion. This behavior can be utilized to construct simple logic gates such as YES, NOT, and AND gates.

The ability to functionalize the ferrocene core with carbamate linkers allows for the integration of ferrocene into more complex molecular architectures, paving the way for the development of more sophisticated molecular computing devices. mdpi.com

| Logic Gate Type | Input Signal(s) | Output Signal | Role of Ferrocene |

|---|---|---|---|

| YES | Oxidizing agent | Fluorescence ON | Acts as a redox-switchable quencher. |

| NOT | Oxidizing agent | Fluorescence OFF | The oxidized form quenches fluorescence. |

| AND | Two distinct chemical or electrochemical inputs | Optical or electrochemical change | Part of a multi-component system where its redox state contributes to the logical operation. |

Future Research Directions and Challenges in Ferrocene Carbamate Chemistry

Development of Novel Synthetic Routes and Functionalization Strategies

The synthesis and functionalization of ferrocene (B1249389) carbamates remain a cornerstone for accessing diverse derivatives with tailored properties. Current research aims to overcome limitations in existing methods, such as low yields, harsh reaction conditions, and limited scope. Future directions include the development of greener and more atom-economical synthetic pathways, potentially utilizing C-H activation or cascade reactions. Strategies for regioselective functionalization of the ferrocene core, particularly at the 1,1'-positions, are also crucial for creating complex architectures.

Recent advancements highlight the utility of various coupling reactions and cycloadditions for building ferrocene carbamate (B1207046) structures. For instance, the "click" reaction, specifically the alkyne-azide cycloaddition, has been employed to link ferrocene units to other moieties, including those for biodegradable polymer formation researchgate.netscispace.com. Similarly, transition metal-catalyzed C-H functionalization, such as cobalt-catalyzed ortho-C–H alkylation and amidation using alkenes, offers promising routes for derivatization, where carbamate groups can act as directing metalation groups acs.org. The synthesis of ferrocene-functionalized metal complexes, starting from carbamate precursors, has also been reported, showcasing their utility in biological studies mdpi.com.

Table 9.1.1: Examples of Novel Synthetic Approaches and Functionalization in Ferrocene Carbamate Chemistry

| Synthetic Strategy/Functionalization | Key Reagents/Conditions | Target Compound Class | Reported Yield/Scope | Key Findings/Challenges | Citation |

|---|---|---|---|---|---|

| Alkyne-Azide "Click" Cycloaddition | Azidoferrocene precursors, alkynes | Ferrocene-functionalized cyclic carbonates/lactones | Good to excellent yields | Enables synthesis of monomers for biodegradable polymers; requires careful removal of copper catalysts if used. | researchgate.netscispace.com |

| Cobalt-Catalyzed C-H Alkylation/Amidation | Alkenes, Co catalyst | Ortho-functionalized aromatic systems | Good yields, good site selectivity | Carbamate acts as a directing group; functional group interconversion of phenols to carbamates enables ortho-alkylation. | acs.org |

| Synthesis of Ferrocene-Metal Complexes | This compound precursors | Ferrocenyl-functionalized metal complexes (e.g., thiazolidine-containing) | Not specified | Complex geometry confirmed by XRD; used in biological system studies. | mdpi.com |

Exploration of New Catalytic Transformations

Ferrocene and its derivatives, including carbamate-functionalized systems, are increasingly recognized for their potential as catalysts or ligands in various organic transformations. The redox activity of the ferrocene/ferrocenium (B1229745) couple, coupled with its structural tunability, makes it an attractive scaffold for designing novel catalytic systems. Future research will likely focus on developing ferrocene carbamates for enantioselective catalysis, C-H activation, and sustainable chemical processes, potentially employing heterogeneous supports for easier catalyst recovery.

While direct catalytic applications of ferrocene carbamates are still emerging, related ferrocene derivatives have shown promise. For example, ferrocene itself acts as a redox catalyst in organic electrosynthesis, facilitating single-electron oxidation processes researchgate.net. Metal complexes incorporating ferrocene units, such as those with phosphine (B1218219) or carbene donors, are also explored as ligands in catalysis mdpi.commdpi.comacs.orgnih.gov. The catalytic activation of propargyl alcohols and phenylacetylene (B144264) in the presence of CO2 to form cyclic carbonates and carbamates using copper complexes with ferrocene-containing ligands has been demonstrated koreascience.kr. This suggests that ferrocene carbamates could serve as effective ligands or direct catalysts in similar transformations.

Table 9.2.1: Potential Catalytic Applications and Ligand Roles of Ferrocene Derivatives

| Catalytic Role/Transformation | Ferrocene Derivative/Ligand Type | Substrate/Reaction | Performance Metrics/Findings | Future Directions/Challenges | Citation |

|---|---|---|---|---|---|

| Redox Catalyst | Ferrocene (Fc) | Organic electrosynthesis (e.g., β-functionalization of cyclic amines) | High chemo- and regioselectivity, oxidant-free conditions | Expanding scope to more complex substrates, understanding radical mechanisms. | researchgate.net |

| Ligand in Metal Catalysis | Ferrocene-containing ligands (e.g., phosphines, N-heterocycles) | Cross-coupling, polymerization, C-H activation | Tunable electronic and steric properties | Developing highly enantioselective catalysts, improving catalyst stability and recyclability. | mdpi.commdpi.comacs.orgnih.gov |

| Ligand in Metal Catalysis | Copper complexes with ferrocene-containing macrocycles | CO2 fixation (cyclic carbonates/carbamates) | Catalytic activation of propargyl alcohols/phenylacetylene | Designing more robust and efficient ferrocene-based ligands for CO2 utilization. | koreascience.kr |

Deeper Understanding of Bio-organometallic Mechanisms

The integration of ferrocene into biologically relevant molecules, including peptides and potential drug candidates, opens avenues for bio-organometallic chemistry. This compound conjugates, for instance, have been synthesized and studied for their conformational properties and potential biological activities, such as cytotoxicity rsc.orgacs.org. Understanding the precise mechanisms by which these compounds exert their effects, whether as enzyme inhibitors, DNA intercalators, or redox modulators, is a key future research direction.